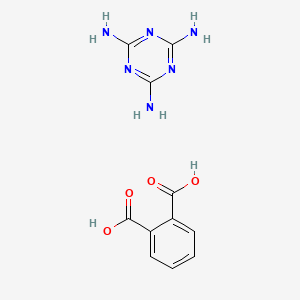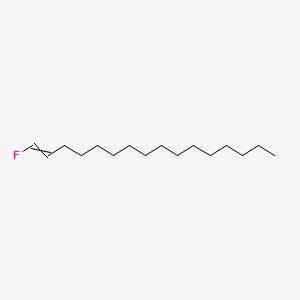
1-Fluorohexadec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorohexadec-1-ene is an organic compound with the molecular formula C₁₆H₃₁F It is a fluorinated alkene, characterized by the presence of a fluorine atom attached to the first carbon of a hexadecene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluorohexadec-1-ene can be synthesized through several methods. One common approach involves the fluorination of hexadec-1-ene. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe and efficient production of the compound. The process may also include purification steps such as distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluorohexadec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
1-Fluorohexadec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Medicine: Research into fluorinated drugs often involves compounds like this compound as intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-fluorohexadec-1-ene exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution in the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Hexadec-1-ene: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
1-Bromohexadec-1-ene: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Chlorohexadec-1-ene: Similar to the bromo compound but with chlorine, affecting its chemical behavior.
Uniqueness: 1-Fluorohexadec-1-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small atomic size make the compound more reactive in specific reactions, and it can also influence the physical properties of materials in which it is incorporated.
Propriétés
Formule moléculaire |
C16H31F |
|---|---|
Poids moléculaire |
242.42 g/mol |
Nom IUPAC |
1-fluorohexadec-1-ene |
InChI |
InChI=1S/C16H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h15-16H,2-14H2,1H3 |
Clé InChI |
MONNZCLQKQDMGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


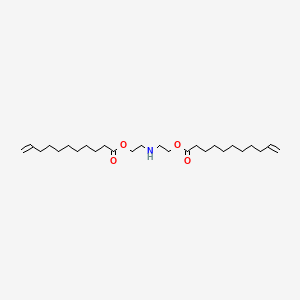
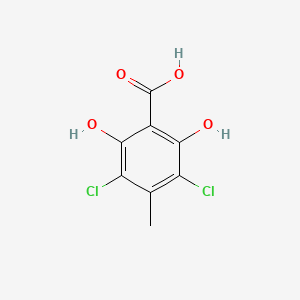
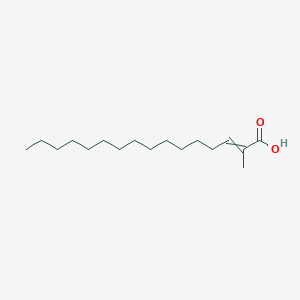
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
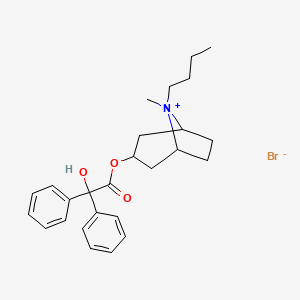

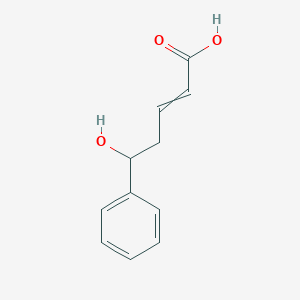
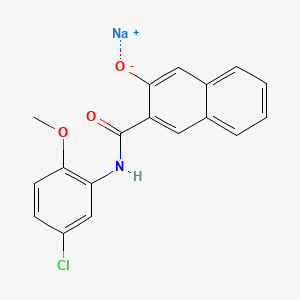
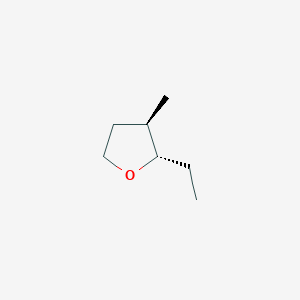
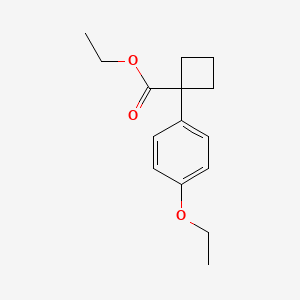

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
